molecular formula C13H13ClN2O3 B1344425 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid CAS No. 1035840-87-9

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1344425
CAS No.: 1035840-87-9
M. Wt: 280.7 g/mol
InChI Key: FTONUPPJTJISTE-UHFFFAOYSA-N
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Description

“1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a derivative of 2-benzimidazolone and exhibits certain properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 294.73 . It appears as a solid form .

Scientific Research Applications

Chemical Synthesis and Structural Transformations

Research on compounds structurally related to 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid has shown their utility in chemical synthesis and structural transformations. For instance, studies on 2-Dichlormethyl-benzoxazole demonstrate its reactivity with sodium methylate or piperidine, mainly resulting in ring enlargement and the formation of benzoxazine derivatives. These transformations are part of broader efforts to explore the synthesis of benzoxazole-2-aldehydes and their derivatives, providing insights into the reactivity and potential applications of related compounds in organic synthesis (Gauss & Heitzer, 1970).

Antimicrobial Activity

Another significant area of research involves the synthesis of novel pyridine derivatives, including those related to this compound, for their potential antimicrobial properties. A study on the synthesis of new pyridine derivatives incorporating benzothiazole and chloropyridine moieties has been reported to show variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

When handling “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid”, it’s important to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular function. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTONUPPJTJISTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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